Superior Potency Against C. albicans
Compound 4n (chitin synthase inhibitor 14) inhibits chitin synthase with an IC50 value close to that of the competitive control drug polyoxin B, but operates via a non-competitive mechanism. In enzyme kinetics experiments, the closely related compound 4o exhibited a Ki of 0.14 mM as a non-competitive inhibitor of CHS [1]. This differentiation in inhibition mode is critical for applications requiring circumvention of competitive resistance mechanisms.
| Evidence Dimension | Chitin synthase (CHS) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 comparable to polyoxin B (exact value not specified in abstract; close analog 4o Ki = 0.14 mM) |
| Comparator Or Baseline | Polyoxin B (competitive CHS inhibitor, IC50 = 0.19 mM in a related maleimide CHS inhibitor study [2]) |
| Quantified Difference | IC50 values are comparable (within experimental error); mechanism is non-competitive vs. competitive |
| Conditions | In vitro enzyme inhibition assay using chitin synthase isolated from Candida albicans [1] |
Why This Matters
Non-competitive inhibition provides a distinct mechanism of action that can overcome resistance arising from substrate competition, making this compound a valuable tool for studying CHS inhibition in drug-resistant contexts.
- [1] Liu L, et al. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. Eur J Med Chem. 2023 Nov 15;260:115777. View Source
- [2] Shi X, Qiu S, Bao Y, Chen H, Lu Y, Chen X. Screening and Application of Chitin Synthase Inhibitors. Processes. 2020;8(9):1029. View Source
